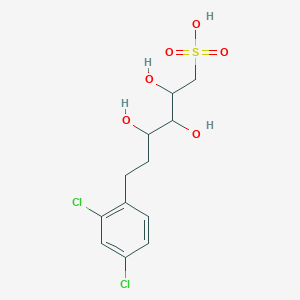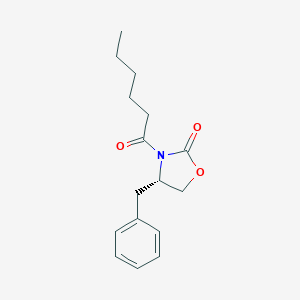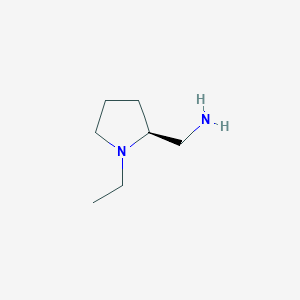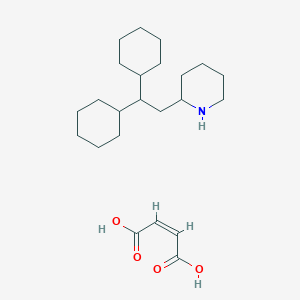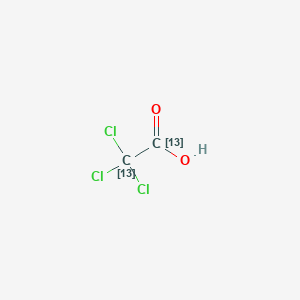
2,2,2-三氯乙酸-13C2 (含 3.5% 未标记)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-acetic Acid-13C2 (Containing 3.5 percent unlabeled) is a stable isotope-labeled compound used extensively in scientific research. This compound is a derivative of trichloroacetic acid, where two carbon atoms are replaced with the isotope carbon-13. It is primarily used for tracing and studying metabolic pathways due to its ability to label proteins, carbohydrates, and lipids .
科学研究应用
2,2,2-Trichloro-acetic Acid-13C2 is widely used in scientific research for:
Metabolic Studies: It is used to trace metabolic pathways by labeling proteins, carbohydrates, and lipids.
Proteomics: It helps in studying protein interactions and functions by labeling specific amino acids.
Pharmaceutical Research: It is used to investigate the effects of drugs on metabolic pathways.
Environmental Studies: It is employed to study the degradation and environmental impact of chlorinated compounds.
作用机制
Target of Action
The primary target of 2,2,2-Trichloro-acetic Acid-13C2 (TCA) is proteins . It is widely used in biochemistry for the precipitation of macromolecules, such as proteins .
Mode of Action
TCA interacts with proteins, causing them to precipitate . The protein-precipitate-inducing effects of TCA are due to the three chloro groups in the molecule . It is postulated that the formation of a partially structured state in the TCA-induced unfolding pathway is responsible for the acid-induced protein precipitation .
Biochemical Pathways
It is known that tca-induced protein precipitation can affect a wide range of proteins, potentially impacting multiple biochemical pathways .
Pharmacokinetics
Given its use in laboratory settings, it is likely that its bioavailability and pharmacokinetics are influenced by factors such as concentration, ph, and temperature .
Result of Action
The primary result of TCA’s action is the precipitation of proteins . This can have various effects at the molecular and cellular level, depending on the specific proteins affected .
Action Environment
The action, efficacy, and stability of TCA can be influenced by various environmental factors. For example, the concentration of TCA, the pH of the solution, and the temperature can all impact the extent of protein precipitation .
生化分析
Biochemical Properties
2,2,2-Trichloro-acetic Acid-13C2 plays a significant role in biochemical reactions by attaching to proteins, carbohydrates, and lipids. This attachment process, known as “labeling,” allows scientists to monitor the metabolism of these substances. Upon binding to a target molecule, 2,2,2-Trichloro-acetic Acid-13C2 is assimilated into the cell and processed by enzymes. This enables researchers to observe the metabolic pathways of the molecule and investigate the impacts of various medications and chemicals on the body .
Cellular Effects
2,2,2-Trichloro-acetic Acid-13C2 influences various types of cells and cellular processes. It is known to induce protein precipitation, which can affect cell signaling pathways, gene expression, and cellular metabolism. The protein-precipitate-inducing effects of 2,2,2-Trichloro-acetic Acid-13C2 are attributed to the three chloro groups in the molecule . This compound can also cause changes in the structural state of proteins, leading to alterations in cellular functions .
Molecular Mechanism
The mechanism of action of 2,2,2-Trichloro-acetic Acid-13C2 involves its ability to induce protein precipitation. This process is facilitated by the formation of a partially structured state in the protein, which is responsible for the acid-induced precipitation. The three chloro groups in 2,2,2-Trichloro-acetic Acid-13C2 play a crucial role in this mechanism . Additionally, this compound can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trichloro-acetic Acid-13C2 can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that the protein-precipitate-inducing effects of 2,2,2-Trichloro-acetic Acid-13C2 are time-dependent, with the formation of a “sticky” partial structured state in the protein being a key factor . Long-term effects on cellular function have also been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2,2-Trichloro-acetic Acid-13C2 vary with different dosages in animal models. At lower doses, this compound can effectively label biomolecules without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include severe burning, inflammation, or tenderness . It is important to determine the appropriate dosage to avoid any harmful effects while achieving the desired labeling.
Metabolic Pathways
2,2,2-Trichloro-acetic Acid-13C2 is involved in various metabolic pathways. Its ability to attach to proteins, carbohydrates, and lipids allows researchers to monitor the metabolism of these substances. This compound is processed by enzymes within the cell, enabling the observation of metabolic flux and changes in metabolite levels . The labeling process facilitated by 2,2,2-Trichloro-acetic Acid-13C2 is crucial for studying the impacts of different medications and chemicals on metabolic pathways .
Transport and Distribution
The transport and distribution of 2,2,2-Trichloro-acetic Acid-13C2 within cells and tissues are essential for its function. This compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, which influence its localization and accumulation within the cell . Understanding the transport and distribution mechanisms of 2,2,2-Trichloro-acetic Acid-13C2 is important for optimizing its use in biochemical research.
Subcellular Localization
2,2,2-Trichloro-acetic Acid-13C2 exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of 2,2,2-Trichloro-acetic Acid-13C2 is crucial for its role in labeling and monitoring biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro-acetic Acid-13C2 can be synthesized through the chlorination of acetic acid in the presence of a suitable catalyst such as red phosphorus
CH3COOH+3Cl2→CCl3COOH+3HCl
Another method involves the oxidation of trichloroacetaldehyde .
Industrial Production Methods
Industrial production of 2,2,2-Trichloro-acetic Acid-13C2 typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of isotopically labeled carbon sources is crucial in this process to achieve the desired labeling .
化学反应分析
Types of Reactions
2,2,2-Trichloro-acetic Acid-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetate salts.
Reduction: Reduction reactions can convert it to less chlorinated acetic acids.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, red phosphorus, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include trichloroacetate salts, dichloroacetic acid, and other substituted acetic acids .
相似化合物的比较
Similar Compounds
Trichloroacetic Acid: The parent compound, widely used in biochemistry and environmental studies.
Dichloroacetic Acid: A less chlorinated analogue with similar applications.
Trifluoroacetic Acid: A fluorinated analogue used in similar research applications.
Uniqueness
2,2,2-Trichloro-acetic Acid-13C2 is unique due to its isotopic labeling, which allows for precise tracing and study of metabolic pathways. This makes it particularly valuable in research settings where understanding the detailed mechanisms of biochemical processes is crucial .
属性
IUPAC Name |
2,2,2-trichloroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
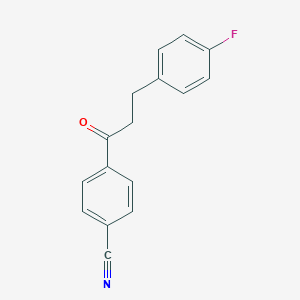
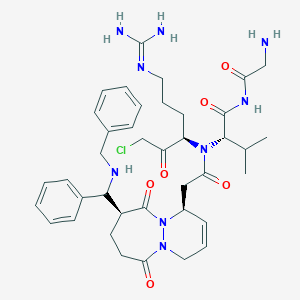
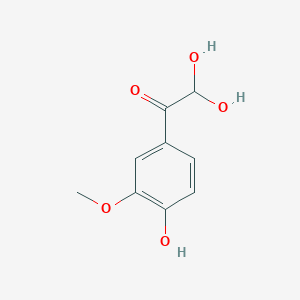
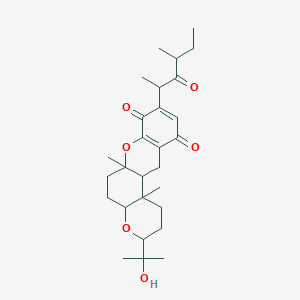
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
